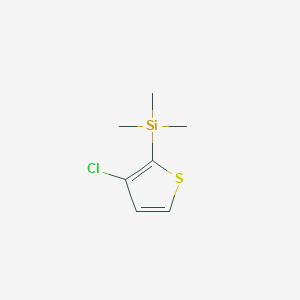
(3-Chlorothiophen-2-yl)trimethylsilane
Cat. No. B8657816
M. Wt: 190.77 g/mol
InChI Key: MYECGOOHWUKLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05648502
Procedure details


To 3-chlorothiophene (5.0 g, 42.16 mmol), dissolved in 50 mL of tetrahydrofuran stirring at -72° C. (acetone/dry ice bath), was added 16.8 ml of 2.5M hexane solution of n-butyllithium over a 15 minute period. The reaction temperature was maintained below -70° C. during the addition. Soon after complete addition of the n-butyllithium a white precipitate formed. After 40 minutes of stirring below -70° C., 5.88 mL of chlorotrimethylsilane was slowly added over a 5 minute period. After addition the solution momentarily became clear before turning cloudy again by the formation of lithium chloride by-product. After 10 minutes the reaction solution was warmed to 0° C. At 0° C. 5 mL of water followed by 25 mL of brine was added to quench the reaction. The aqueous solution was then extracted with ethyl acetate (2×30 mL). The organic extract was dried (Na2SO4), filtered and evaporated to 8.0 g of title compound as a clear oil.



Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.CC(C)=O.C(=O)=O.C([Li])CCC.Cl[Si:20]([CH3:23])([CH3:22])[CH3:21].[Cl-].[Li+]>O1CCCC1.[Cl-].[Na+].O.O.CCCCCC>[CH3:21][Si:20]([CH3:23])([CH3:22])[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Cl:1] |f:1.2,5.6,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
16.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CSC=C1
|
|
Name
|
acetone dry ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.C(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
5.88 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Six
|
Name
|
brine
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Seven
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 40 minutes of stirring below -70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction temperature was maintained below -70° C. during the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the solution momentarily became clear
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was then extracted with ethyl acetate (2×30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to 8.0 g of title compound as a clear oil
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](C=1SC=CC1Cl)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

